molecular formula C5H3BrClF3N2O2S B2723846 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride CAS No. 1946817-43-1

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

Cat. No. B2723846
CAS RN: 1946817-43-1
M. Wt: 327.5
InChI Key: VLUVDXUYUTVUBU-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a wide range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes in the body, leading to changes in gene expression, cell proliferation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it an attractive target for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride in lab experiments is its high efficiency and reproducibility. Additionally, this compound has been found to be highly effective in the preparation of a wide range of compounds. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic and may require special handling procedures to ensure the safety of researchers.

Future Directions

There are many future directions for research on 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride. One area of interest is the development of new synthesis methods that are even more efficient and reproducible. Additionally, researchers are interested in exploring the potential applications of this compound in the treatment of various diseases, including cancer and inflammation. Finally, researchers are also interested in exploring the potential side effects of this compound and developing strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a highly useful compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research. While there are some limitations to using this compound in lab experiments, the advantages outweigh the disadvantages, and there are many future directions for research on this compound.

Synthesis Methods

The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-bromo-1-(2,2,2-trifluoroethyl)pyrazole with chlorosulfonic acid. The reaction takes place under acidic conditions and produces the desired compound as a white solid. This synthesis method has been optimized over the years and has been found to be highly efficient and reproducible.

Scientific Research Applications

3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to be highly effective in the preparation of a wide range of compounds. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.

properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-12(11-4)2-5(8,9)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUVDXUYUTVUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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